molecular formula C13H20ClN B2682231 (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride CAS No. 2305185-01-5

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride

Cat. No.: B2682231
CAS No.: 2305185-01-5
M. Wt: 225.76
InChI Key: KKALLLDPWJGXEF-JHEYCYPBSA-N
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Description

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction parameters and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can be reduced to form amines or hydrocarbons.

    Substitution: Undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine
  • (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrobromide
  • (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydroiodide

Uniqueness

The hydrochloride salt form of (1R,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly suitable for use in pharmaceutical formulations and industrial applications .

Properties

IUPAC Name

(1R,2S)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10(2)8-13(14)9-12(13)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-,13+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKALLLDPWJGXEF-JHEYCYPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752017-59-5
Record name rac-(1R,2S)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride
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